((4-Methoxyphenoxy)methylene)dibenzene
Overview
Description
((4-Methoxyphenoxy)methylene)dibenzene: is an organic compound with the molecular formula C20H18O2 and a molar mass of 290.36 g/mol It is characterized by the presence of a methoxy group attached to a phenoxy group, which is further linked to a methylene bridge connecting two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((4-Methoxyphenoxy)methylene)dibenzene can be achieved through several methods. One common approach involves the reaction of ethanimidic acid with 4-methoxyphenol . The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: ((4-Methoxyphenoxy)methylene)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and phenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, ((4-Methoxyphenoxy)methylene)dibenzene is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound may be used as a probe or ligand in studies involving enzyme interactions or receptor binding. Its structural features make it suitable for investigating molecular mechanisms in biological systems.
Medicine: this compound has potential applications in medicinal chemistry, where it can be explored for its pharmacological properties. Researchers may investigate its effects on specific biological targets to develop new therapeutic agents.
Industry: In the industrial sector, the compound can be utilized in the production of specialty chemicals, polymers, and other materials. Its versatility makes it valuable for various industrial applications, including coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of ((4-Methoxyphenoxy)methylene)dibenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- ((4-Methoxyphenyl)methylene)dibenzene
- ((4-Methoxyphenoxy)methyl)benzene
- ((4-Methoxyphenoxy)ethyl)benzene
Uniqueness: ((4-Methoxyphenoxy)methylene)dibenzene stands out due to its unique combination of methoxy and phenoxy groups linked by a methylene bridge. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Compared to similar compounds, it offers unique reactivity and potential for creating diverse derivatives .
Properties
IUPAC Name |
1-benzhydryloxy-4-methoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-21-18-12-14-19(15-13-18)22-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYFNISDZBADQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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